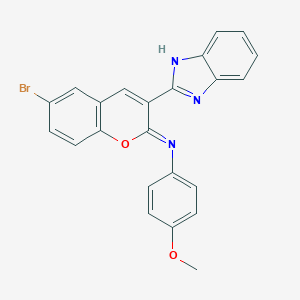![molecular formula C34H33NO11S3 B429998 tetramethyl 9'-ethoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B429998.png)
tetramethyl 9'-ethoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom.
Preparation Methods
The synthesis of Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a quinoline derivative and a dithiole compound under controlled conditions.
Introduction of Functional Groups:
Final Assembly: The final step involves the assembly of the tetracarboxylate moiety, which is achieved through esterification reactions.
Chemical Reactions Analysis
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other spiro compounds, such as:
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Known for its use in OLEDs, this compound shares a similar spiro structure but differs in its functional groups and applications.
Spiro[acridine-9,9’-fluorene]: Another spiro compound used in electronic devices, it has different substituents and properties compared to the target compound.
Properties
Molecular Formula |
C34H33NO11S3 |
|---|---|
Molecular Weight |
727.8g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO11S3/c1-9-46-19-13-14-21-20(16-19)22-27(33(2,3)35(21)28(36)17-11-10-12-18(15-17)41-4)47-24(30(38)43-6)23(29(37)42-5)34(22)48-25(31(39)44-7)26(49-34)32(40)45-8/h10-16H,9H2,1-8H3 |
InChI Key |
YYZYGRQSZKDQGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(heptylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429915.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B429916.png)
![3-(2-methyl-2-propenyl)-2-(pentylsulfanyl)-5,6-dihydrospir(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B429917.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B429919.png)
![3-cyclopentyl-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429920.png)
![3-ETHYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B429921.png)
![3-cyclopentyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B429922.png)
![tert-butyl 2-{[1-({[1-(aminocarbonyl)-3-methylbutyl]amino}carbonyl)-3-methylbutyl]amino}-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate](/img/structure/B429929.png)
![N-[3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B429930.png)
![4-[(4-Tert-butylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B429931.png)
![N-[4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-6-methylpyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B429932.png)

![(2Z)-2-[(2-bromophenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B429940.png)
![6-chloro-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429942.png)
